molecular formula C8H9BrFNO B13555997 (R)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL

(R)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL

Cat. No.: B13555997
M. Wt: 234.07 g/mol
InChI Key: LKWDLMLGGNIHLA-QMMMGPOBSA-N
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Description

®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL is a chiral compound that features both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL typically involves the use of starting materials such as 2-bromo-4-fluoroacetophenone. One common synthetic route includes the following steps:

    Reduction: The carbonyl group of 2-bromo-4-fluoroacetophenone is reduced to form the corresponding alcohol.

    Amination: The alcohol is then subjected to amination to introduce the amino group, resulting in the formation of ®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in a simpler structure.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated compounds.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bromine and fluorine atoms may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(2-chlorophenyl)ethan-1-OL
  • ®-2-Amino-2-(2-fluorophenyl)ethan-1-OL
  • ®-2-Amino-2-(2-iodophenyl)ethan-1-OL

Uniqueness

®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

LKWDLMLGGNIHLA-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Br)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(CO)N

Origin of Product

United States

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